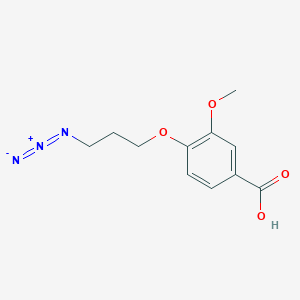

4-(3-Azidopropoxy)-3-methoxybenzoic acid

Description

4-(3-Azidopropoxy)-3-methoxybenzoic acid is a benzoic acid derivative featuring a methoxy group at the 3-position and a 3-azidopropoxy substituent at the 4-position. The azide group (-N₃) in the 3-azidopropoxy chain enables participation in click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), making the compound valuable in bioconjugation and pharmaceutical synthesis. The methoxy group enhances electron-donating properties, influencing reactivity and solubility. This compound is typically synthesized via nucleophilic substitution or coupling reactions involving trichlorotriazine intermediates, as observed in related triazinylaminobenzoic acid derivatives .

Properties

IUPAC Name |

4-(3-azidopropoxy)-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c1-17-10-7-8(11(15)16)3-4-9(10)18-6-2-5-13-14-12/h3-4,7H,2,5-6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXBERAIBRCEHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)OCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Azidopropoxy)-3-methoxybenzoic acid typically involves the reaction of 3-methoxybenzoic acid with 3-azidopropanol under appropriate conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4-(3-Azidopropoxy)-3-methoxybenzoic acid.

Chemical Reactions Analysis

Types of Reactions

4-(3-Azidopropoxy)-3-methoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

Copper(I) Catalysts: Used in click chemistry to facilitate the formation of triazoles.

Lithium Aluminum Hydride: A strong reducing agent for converting azides to amines.

Potassium Permanganate: An oxidizing agent for converting methoxy groups to carboxylic acids.

Major Products Formed

Triazoles: Formed through click chemistry.

Amines: Formed through the reduction of the azido group.

Carboxylic Acids: Formed through the oxidation of the methoxy group.

Scientific Research Applications

4-(3-Azidopropoxy)-3-methoxybenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in bioconjugation techniques to label biomolecules.

Medicine: Investigated for its potential in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Azidopropoxy)-3-methoxybenzoic acid involves its ability to participate in click chemistry reactions. The azido group reacts with alkyne-containing molecules in the presence of a copper(I) catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications.

Comparison with Similar Compounds

Triazinylaminobenzoic Acids (e.g., 4i)

- Structure: Compounds like 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid (4i) share a triazine core linked to methoxy-substituted benzoic acid moieties.

- Properties: Solubility: Sparingly soluble in common solvents (e.g., CHCl₃, MeOH), with better solubility in 1,4-dioxane . Detection: Not detectable by GC or GC–MS due to thermal instability; reaction monitoring relies on TLC .

- Applications : Used as crystalline intermediates in combinatorial chemistry, contrasting with the azide-containing compound’s role in bioorthogonal reactions.

3-Methoxy-2-nitrobenzoic Acid

- Structure : Features a nitro group at the 2-position and methoxy at the 3-position.

- Synthesis: Nitration of 3-methoxybenzoic acid with HNO₃/H₂SO₄ at 40–45°C .

- Properties :

- Reactivity : The nitro group is electron-withdrawing, increasing acidity compared to the electron-donating azidopropoxy group in the target compound.

- Applications : Primarily a precursor for further reductions (e.g., to amines), unlike the azide’s click chemistry utility.

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structure: Contains 3,4-dihydroxy and propenoic acid groups.

- Properties: Solubility: Moderate in polar solvents due to phenolic hydroxyls; more hydrophilic than 4-(3-azidopropoxy)-3-methoxybenzoic acid . Applications: Antioxidant in supplements and cosmetics, contrasting with the azide compound’s synthetic versatility .

Methoxy- and Methyl-Substituted Benzoic Acids

Examples include 3-Methoxy-4-methylbenzoic acid (similarity score 0.98) and 4-Hydroxy-3-methylbenzoic acid:

- Structural Differences : Methyl or hydroxyl substituents instead of azidopropoxy.

- Properties :

Data Table: Key Properties of 4-(3-Azidopropoxy)-3-methoxybenzoic Acid and Analogs

Key Research Findings

- Reactivity : The azidopropoxy group enables unique reactivity (e.g., click chemistry) absent in methoxy- or nitro-substituted compounds .

- Detection Limitations : Triazine-linked benzoic acids evade GC analysis, necessitating TLC or HPLC for monitoring , whereas hydroxy- or nitro-substituted analogs are GC-compatible .

Biological Activity

4-(3-Azidopropoxy)-3-methoxybenzoic acid, a compound characterized by its azido and methoxy functional groups, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 4-(3-Azidopropoxy)-3-methoxybenzoic acid can be represented as follows:

- Molecular Formula : C12H15N3O4

- Molecular Weight : 273.27 g/mol

The presence of the azido group () is noteworthy as it may enhance the compound's reactivity and ability to interact with biological targets.

The biological activity of 4-(3-Azidopropoxy)-3-methoxybenzoic acid is primarily attributed to its ability to form covalent bonds with proteins and nucleic acids. The azido group can participate in click chemistry reactions, which are useful for labeling biomolecules and probing biological systems. This property is particularly valuable in drug development and molecular imaging.

Antimicrobial Activity

Research indicates that compounds with similar structures to 4-(3-Azidopropoxy)-3-methoxybenzoic acid exhibit significant antimicrobial properties. For example, derivatives containing methoxy and azido groups have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar capabilities.

Anticancer Potential

Preliminary studies suggest that 4-(3-Azidopropoxy)-3-methoxybenzoic acid may have anticancer effects. Compounds with methoxy substituents have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

- Anticancer Activity : A study involving a series of benzoic acid derivatives demonstrated that compounds with azido groups significantly inhibited the growth of leukemia cells. The mechanism was linked to the induction of apoptosis and disruption of cellular signaling pathways.

- Protein Interaction Studies : Investigations into the binding affinity of similar compounds to human serum albumin (HSA) revealed that structural modifications could enhance or reduce binding efficiency, impacting their bioavailability and therapeutic efficacy.

Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.